![molecular formula C11H10ClNO2 B1334929 [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol CAS No. 874468-54-9](/img/structure/B1334929.png)
[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.65 g/mol . This compound is used for research purposes .
Physical And Chemical Properties Analysis
“[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol” has a molecular weight of 223.65 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique
Microwave Assisted Synthesis
The compound has been used in microwave-assisted synthesis, providing a more environmentally friendly and efficient method compared to conventional heating. This process leads to the production of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial applications (Ravula et al., 2016).
Catalytic Reactions
It's involved in catalytic reactions like the aza-Piancatelli rearrangement, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives. These reactions are characterized by high selectivity, good yields, and faster reaction times (Reddy et al., 2012).
Biobased HMF Derivatives Production
This compound serves as a building block in the conversion to various derivatives. A process for converting 5-(Hydroxymethyl)furfural (HMF) to furan-based renewable building blocks has been developed, highlighting its potential in sustainable chemistry (Cukalovic & Stevens, 2010).
Enzyme-catalyzed Oxidation
In biochemistry, it's used in enzyme-catalyzed oxidation processes. An example is the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a biobased chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014).
Synthesis of Anticancer and Antimicrobial Agents
This compound is also used in the synthesis of compounds with potential anticancer and antimicrobial properties. For instance, derivatives synthesized from it have shown in vitro anticancer activity, especially against breast cancer cells (Mathew & Ezhilarasi, 2021).
Lipase-catalyzed Asymmetric Acylation
It plays a role in lipase-catalyzed asymmetric acylation, useful in the chemoenzymatic synthesis of furan-based alcohols. This technique is significant in producing enantiomerically pure compounds (Hara et al., 2013).
Molecular Docking Studies
Molecular docking studies utilize this compound to understand interactions at the molecular level, aiding in the development of new antibacterial agents (Shahana & Yardily, 2020).
Antioxidant Agents Development
This compound is also part of the synthesis process for developing potent antioxidant agents. These agents are evaluated for their in vitro antioxidant activity, contributing to the field of medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
Propriétés
IUPAC Name |
[5-(4-amino-2-chlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGRGDUCVDTDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265636 |
Source


|
| Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol | |
CAS RN |
874468-54-9 |
Source


|
| Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874468-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

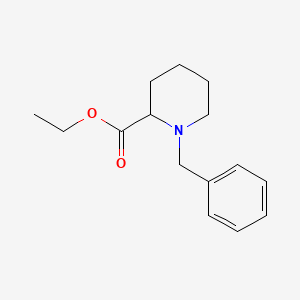
![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)
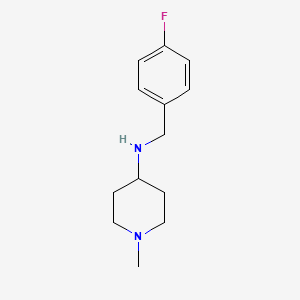
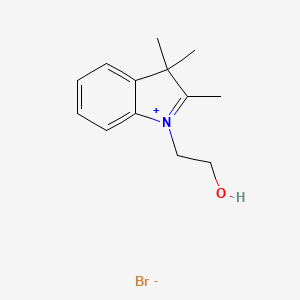
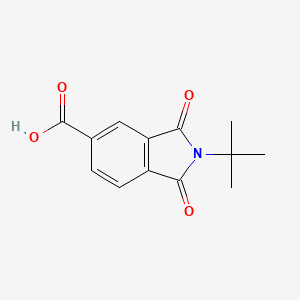
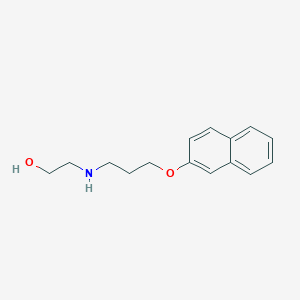
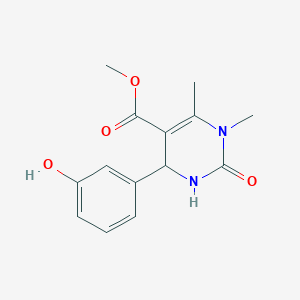
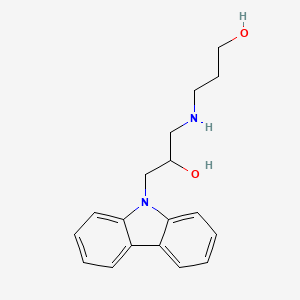
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
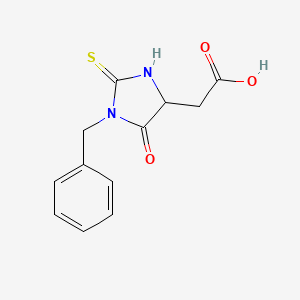
![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)
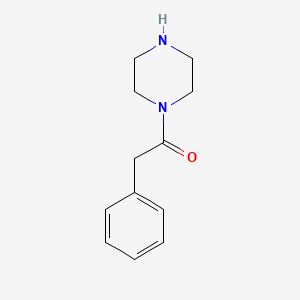
![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)